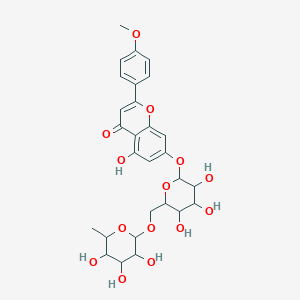

![molecular formula C26H40N4O8 B1673625 3-(3-{4-[3-(β-D-葡萄糖吡喃糖基氧基)-5-异丙基-1H-吡唑-4-基甲基]-3-甲基苯氧基}丙氨基)丙酰胺 CAS No. 666842-36-0](/img/structure/B1673625.png)

3-(3-{4-[3-(β-D-葡萄糖吡喃糖基氧基)-5-异丙基-1H-吡唑-4-基甲基]-3-甲基苯氧基}丙氨基)丙酰胺

描述

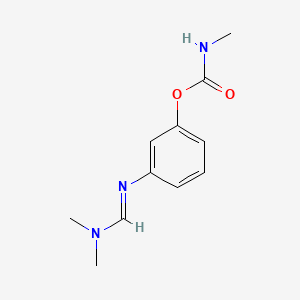

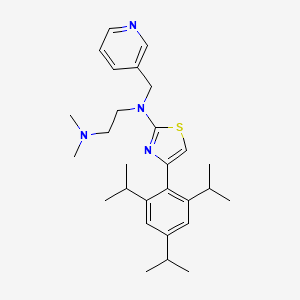

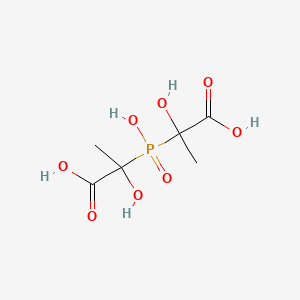

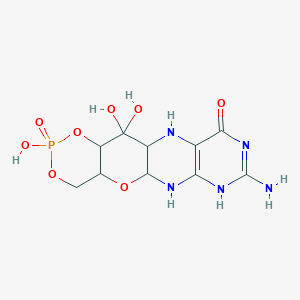

The compound “3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide” is also known as KGA-2727 . It has a molecular formula of C26H40N4O8 and a molecular weight of 536.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups, including a pyrazole ring, a glucopyranosyloxy group, and a propionamide group . The structure also includes an isopropyl group and a methylphenoxy group .科学研究应用

Selective Inhibition of SGLT1

KGA-2727 is a novel selective inhibitor of a high-affinity sodium glucose cotransporter (SGLT1) . It has a pyrazole-O-glucoside structure . In an in vitro assay using cells transiently expressing recombinant SGLTs, KGA-2727 inhibited SGLT1 potently and highly selectively .

Inhibition of Glucose Absorption

In a small intestine closed loop absorption test with normal rats, KGA-2727 inhibited the absorption of glucose but not that of fructose . After oral intake of starch along with KGA-2727 in normal rats, the residual content of glucose in the gastrointestinal tract increased .

Improvement of Postprandial Hyperglycemia

In the oral glucose tolerance test with streptozotocin-induced diabetic rats, KGA-2727 attenuated the elevation of plasma glucose after glucose loading . This indicates that KGA-2727 improved postprandial hyperglycemia .

Reduction of Plasma Glucose and Glycated Hemoglobin Levels

In Zucker diabetic fatty (ZDF) rats, chronic treatments with KGA-2727 reduced the levels of plasma glucose and glycated hemoglobin .

Preservation of Glucose-Stimulated Insulin Secretion

Furthermore, KGA-2727 preserved glucose-stimulated insulin secretion .

Reduction of Urinary Glucose Excretion

KGA-2727 reduced urinary glucose excretion with improved morphological changes of pancreatic islets and renal distal tubules in ZDF rats .

Increase of Glucagon-Like Peptide-1 Level

The chronic treatment with KGA-2727 increased the level of glucagon-like peptide-1 in the portal vein .

Potential Treatment for Type 2 Diabetes Mellitus

Given its unique mechanism of action, KGA-2727 is emerging as a promising therapeutic option for the treatment of diabetes . Its potential to be used in combination with other oral anti-diabetic drugs as well as with insulin has been suggested .

作用机制

Target of Action

KGA-2727 is a selective, high-affinity, and orally active inhibitor of the Sodium-Glucose Co-transporter 1 (SGLT1) . SGLT1 plays a critical role in glucose absorption from the gastrointestinal tract .

Mode of Action

KGA-2727 inhibits SGLT1 potently and highly selectively . It competes with glucose for binding to SGLT1, thereby inhibiting glucose reabsorption . This unique mechanism of action allows it to lower plasma glucose levels .

Biochemical Pathways

By inhibiting SGLT1, KGA-2727 affects the glucose absorption pathway in the body. It prevents glucose reabsorption in the kidneys, leading to glycosuria . This inhibition of renal tubular glucose reabsorption is a new mechanism to attain normoglycemia .

Result of Action

KGA-2727 has demonstrated antidiabetic efficacy in rodent models . Chronic treatments with KGA-2727 reduced the levels of plasma glucose and glycated hemoglobin . It also preserved glucose-stimulated insulin secretion and reduced urinary glucose excretion . Furthermore, KGA-2727 improved morphological changes of pancreatic islets and renal distal tubules

未来方向

属性

IUPAC Name |

3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARDSTXONTFS-MNDUUMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105269 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide | |

CAS RN |

666842-36-0 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666842-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。